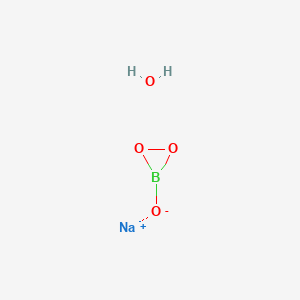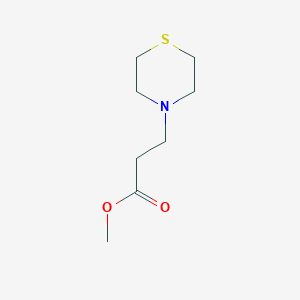
1-Chloroethanesulphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethanesulfinic acid is an organosulfur compound with the molecular formula C2H5ClO2S. It is a sulfinic acid derivative where a chlorine atom is attached to the ethane backbone. This compound is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction typically proceeds under mild conditions, with the thionyl chloride acting as both a chlorinating agent and a dehydrating agent.
Industrial Production Methods
In industrial settings, the production of 1-chloroethanesulfinic acid often involves the chlorination of ethanesulfinic acid using chlorine gas. This method is preferred due to its scalability and cost-effectiveness. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethanesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to ethanesulfinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ethanesulfinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Ethanesulfinic acid or other substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloroethanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloroethanesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the molecule makes it a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the sulfinic acid group can undergo redox reactions, making it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfinic acid: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethanesulfonic acid: An oxidized form of ethanesulfinic acid, more stable and less reactive.
Chloromethanesulfinic acid: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness
1-Chloroethanesulfinic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex organosulfur compounds and a useful reagent in both research and industrial applications.
Propriétés
Numéro CAS |
28753-07-3 |
|---|---|
Formule moléculaire |
C2H5ClO2S |
Poids moléculaire |
128.58 g/mol |
Nom IUPAC |
1-chloroethanesulfinic acid |
InChI |
InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |
Clé InChI |
ZUQKROYNVKICEM-UHFFFAOYSA-N |
SMILES canonique |
CC(S(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


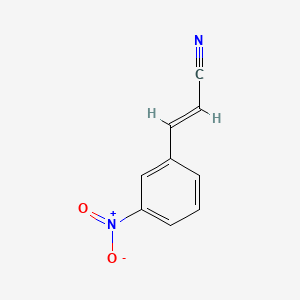
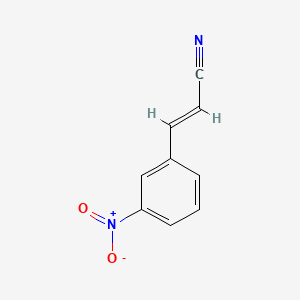
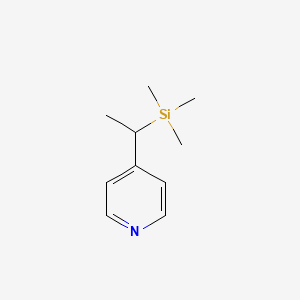



![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)


